Journal Name:IET Optoelectronics
Journal ISSN:1751-8768
IF:1.691
Journal Website:http://www.ietdl.org/IET-OPT
Year of Origin:0
Publisher:Institution of Engineering and Technology
Number of Articles Per Year:49
Publishing Cycle:Bimonthly
OA or Not:Not
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.chemgeo.2023.121630
Mafic rocks are the most common type of igneous rocks on Earth, however, constraining the crystallization age of mafic rocks can be challenging. Apatite is a common accessory phase in mafic rocks and is amenable to dating using the U–Pb system. However, the U–Pb system in apatite has a relatively low closure temperature (∼350°-550 °C) and is therefore prone to resetting by later thermal and metasomatic events. Here, a recently developed LuHf dating method using laser ablation reaction-cell mass spectrometry is applied to apatite from mafic rocks. The LuHf system in apatite has a higher closure temperature (∼650°-750 °C) compared to U–Pb, increasing the chances of obtaining primary crystallization ages. Furthermore, the laser-ablation method allows rapid data collection compared to traditional solution-based LuHf dating techniques. Four study areas were selected to compare the LuHf vs U–Pb systematics of apatite in mafic igneous rocks: the Paleoproterozoic Sudbury Igneous Complex (Canada), the Neoproterozoic Borborema Province (NE Brazil), the Paleoproterozoic Fennoscandian Shield (Finland), the Archean Yilgarn Craton and adjacent Mesoproterozoic Albany Fraser Orogen (Western Australia). For all analyzed samples that have apatite trace element compositions typical of an undisturbed primary mafic igneous lithology, the LuHf system retains primary igneous apatite crystallization ages, whereas the U–Pb system in the same grains often records isotopic disturbance or a cooling age. In few cases, the LuHf system has also been disturbed in response to recrystallization, however, such disturbance is readily detected with trace element data. Hence, this study demonstrates the potential of laser ablation apatite LuHf dating to obtain primary crystallization ages for otherwise difficult to date mafic rocks.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.chemgeo.2023.121628
Evaluating the lithium (Li) budget of alkaline to calc-alkaline melts and their co-existing mineral phases is crucial to understanding which magmatic or post-eruptive processes can influence the Li contents and isotopic compositions of volcanic deposits. This is also important to be able to better constrain how economically relevant Li deposits form. The lithium contents of many different eruptions from different tectonic settings (intraplate, subduction zone, extensional environment) and cooling environments (quenched, quickly cooled and slowly cooled) were studied by combining new and literature data that were obtained using LA-ICP-MS. We found that the Li concentrations in melt inclusions and re-entrants are independent of tectonic setting (hotspot, subduction zone and rifting) and rarely exceed 100 ppm. When melt inclusions are re-homogenised the Li concentration increases which can lead to the overestimation of the Li budget of a magma.The highest Li concentrations in the alkaline suite of samples were found in groundmass glass (reaching up to 318 ppm). The Li contents in the co-existing mineral phases decrease in the following order: biotite (0.8–99.3 ppm), plagioclase (0.9–25.1 ppm), clinopyroxene (0.6–31.0 ppm) and sanidine (0.5–38.7 ppm). The highest Li concentrations in the calc-alkaline suite of samples were found in the biotite crystals (10.2–2314 ppm) followed by the groundmass glass (2.1–176 ppm). The Li contents are lower in the other mineral phases, from plagioclase (1.4–35.0 ppm), quartz (3.2–21.1 ppm), olivine (1.0–16.3 ppm), sanidine (0.3–8.1 ppm) to clinopyroxene (0.7–21.8 ppm). The Li concentrations in groundmass glass and co-existing crystal phases are independent of the tectonic setting but appear to be more closely related to their cooling environment. To evaluate the influence of the different cooling environments the Li isotopic compositions (per mil deviation of 7Li/6Li ratio relative to L-SVEC reference material) of different eruptions were also determined. The Li isotopic compositions of groundmass glass and mineral phases reveal a range in δ7Li composition spanning up to 6 ‰ for alkaline samples and >10‰ between bulk sample and mineral phases for calc-alkaline samples. The cooling environment of the samples has a large impact on the Li isotopic compositions of the mineral phases with only quartz seemingly unaffected. Rapidly quenched samples may retain their magmatic δ7Li compositions or will only experience small amounts of diffusional overprinting (e.g., by degassing) whereas slowly cooled samples will experience a prolonged diffusional exchange between minerals and matrix overprinting their magmatic δ7Li compositions.The Li inventory in quartz crystals may be influenced by the tectonic setting and water concentration in the crystals. To further assess the influence of tectonic settings on Li behaviour we used a large data set which is based on the 13 alkaline to calc-alkaline eruptions from different tectonic settings and calculated the apparent partition coefficients (Kds) between groundmass glass and co-existing mineral phases. Biotite crystals (alkaline systems) return the highest Kds (subduction-extensional setting: 0.01–0.57, oceanic hotspot: 0.17–2.65) whereas sanidine crystals yield the lowest Kds. Sanidines from the subduction-extensional setting (alkaline trend) have the lowest Kds (0.01–0.07; one outlier ranging from 0.02 to 0.24), followed by the oceanic hotspot setting (alkaline trend, 0.02–0.09) and the extensional setting (calc-alkaline trend; 0.01–0.15). Plagioclase crystals from the subduction-extensional setting (alkaline trend) yield Kds between 0.01 and 0.29, crystals from subduction zone settings (0.06–0.81) and extensional settings (0.09–0.50) have larger ranges in their Kds. The clinopyroxene crystals from the subduction zone settings (calc-alkaline trend) have the largest range in Kds (0.03–0.99), followed by the oceanic hotspot setting (alkaline trend, 0.06–0.48) and subduction-extensional setting (alkaline trend, 0.01–0.22). Quartz crystals (only from the calc-alkaline trend) from subduction zone settings have lower Kds (0.09–0.13) compared to the extensional settings (Bishop Tuff: 0.14–0.28; Caetano Tuff: 0.73–0.94). The wide variety of processes that can affect final Li abundances in melt and crystals (degassing, scavenging into fluids, intra-crystal diffusion, hydration of glasses) makes estimating the partition coefficients particularly difficult and results in the wide ranges observed here. Targeted experimental work would thus help to better constrain the behaviour of Li in alkaline compositions.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.chemgeo.2023.121625
We apply trace element analysis of syn-sedimentary pyrite to track the redox and nutrient variations in the Ediacaran-Cambrian Bambuí Group of eastern Brazil. Sedimentary pyrite from black shales interleaved within the basal cap carbonate of the 635–600 Ma Pedro Leopoldo Member, deposited in an open marine setting connected to the global sea, preserve high Mo up to >200 ppm, erratic enrichment of micronutrients such as Cu, Ni, Ba, Zn and uniform enrichment of Se. This indicates the importance of oxidative continental weathering and development of an enhanced Redox Sensitive Elements (RSE) dissolved reservoir on the aftermath of the Marinoan glaciation, with atmospheric O2 levels, calculated from Se/Co ratios of pyrites, around 2.5–3.5 wt%. A shallow oxic layer over deep euxinic realms made possible by high concentrations of dissolved sulfate was probably maintained up to the late Ediacaran, during deposition of the Cloudina-bearing Lagoa Santa Member (585–540 Ma). Upsection, however, radical shifts to muted Mo concentrations and overall low micronutrient concentrations are recorded in the Serra de Santa Helena Formation, with O2 levels plunging below 1 wt%. This indicates the development of ferruginous bottom water conditions in a sulfate-poor setting, due to restriction of the basin by the encircling Brasiliano mountains that formed Gondwana. The restricted, oxygen-poor and nutrient-depleted conditions caused the demise of complex life forms and hampered the development of typical Ediacaran-Cambrian ecosystems. Basin re-connection might have occurred during deposition of the Lagoa do Jacaré Formation, with independent proxies such as local tidal facies indicating a return to more ventilated conditions in the upper Bambuí Group. Our results highlight the importance of basin restriction and connection over coupled redox-nutrients variations during the development of Ediacaran-Cambrian ecosystems.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-23 , DOI: 10.1016/j.chemgeo.2023.121604
Heterocyte glycolipids (HGs) are biomarkers for N2-fixing heterocytous cyanobacteria (HCB). The hexose (hereafter C6) sugar moiety of HGs is produced by free-living HCB dominant in fresh and brackish waters, while the pentose moiety (hereafter C5) of HGs is found in endosymbiotic HCB associated with diatoms in tropical-subtropical marine waters. Therefore, C6 HGs detected in marine environments may indicate terrestrial organic matter (TOM) input, but this may be complicated by the fact that free-living HCB may be active over a wide salinity range. In this study, we evaluate C6 HGs and their fraction in total HGs, referred to as FHG, to trace TOM in the South China Sea (SCS) by analyzing a series of surface sediments from the Pearl River Estuary (PRE) to the open SCS, as well as suspended particular matters (SPM) in the euphotic zone of central SCS and a sediment core 17950-2 in the deep SCS. Our results showed that C6 HGs were abundant in the PRE sediments but almost absent in sediments or SPM from the northern shelf to the central SCS, leading us to conclude that free-living HCB producing C6 HGs are inactive in the modern ocean where salinity is >30. In the sediment core, C6 HGs and FHG showed a variation pattern similar to sea level changes during glacial-interglacial cycles, and the reconstructed sea surface salinity was above 32 throughout the cycles. Such a pattern was also evident in the records of branched to isoprenoid tetraether (BIT) index and detrital content from the same core. Thus, the modern distribution of C6 HGs and FHG, together with their downcore records in this study, demonstrates that C6 HGs and FHG are excellent for tracking TOM in tropical-subtropical marine environments.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.chemgeo.2023.121629
The Ediacaran Campo Alegre-Corupá Basin (CACB) comprises a rare and excellent exposure of caldera-forming pyroclastic rocks and their cogenetic underlaying plutons. The CACB experienced at least two major episodes of bimodal volcanic activity. The Basin Stage (∼605–590 Ma), characterized by transitional OIB-like basaltic lava flows with minor trachydacites and rhyolites, interbedded with surge-like, silicic pyroclastic deposits, and the Caldera Stage (∼583–577 Ma), marked by at least one cycle of silicic alkaline, caldera-forming eruption, dominated by rhyolitic to trachytic ignimbrites and lava flows/domes with subordinate IAB-like basalts. During the Caldera Stage, granitoid plutons were emplaced at shallow crustal levels (∼5–8 km deep), correlating with the depth of the magma chamber responsible for the contemporaneous large silicic eruption(s). Previous studies have suggested a genetic connection between the post-collisional volcanic and plutonic rocks based on their similar ages, composition, and Sr-Nd-Hf isotopic signatures. In this study, we analyze zircon trace elements from the volcanic rocks of both stages in the CACB to constrain their evolutive compositional patterns, redox conditions, and Ti-in-zircon saturation temperatures. We compare our results with zircon compositions of the cogenetic granitoids, focusing on the Corupá Pluton, which likely supplied the magma for the caldera-forming eruption(s). By examining whole-rock and zircon chemical compositions, we establish a petrogenetic link between the volcanic rocks and their potential remnant magma reservoir. Our findings indicate that the silicic volcanic rocks from the Caldera Stage represent highly evolved compositions extracted from a crystal mush that solidified as a syenitic intrusion. During the evolution of the volcanic-plutonic system, zircon crystals tracked compositional changes associated with the extraction of residual silicic liquids from crystal mushes and the formation of intermediate-silicic cumulates. Unique variations in zircon compositions of volcanic and plutonic rocks, such as Eu/Eu*, Zr/Hf, and Th/U ratios support such a connection and suggest crystal-melt segregation processes at relatively low crystallinities (< 30 vol%). Additionally, our trace element data supports the occurrence of intense hydrothermal-induced recrystallization of zircon within the caldera structure, as suggested by the morphologic aspects of crystals previously analyzed for UPb and LuHf isotopes.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.chemgeo.2023.121585
Substrate roughness influences epitaxial nucleation, growth, and trace element incorporation. We qualitatively and quantitatively examine the role of calcite surface roughness on overgrowth morphology and Sr concentration. Surfaces were made by cleaving optically clear Iceland spar, then abrading calcite cleavage surfaces with sandpaper (physical weathering analogues), or by attacking the cleavage surface with dilute HCl (chemical weathering analogues). Calcite precipitated on “weathered” surfaces have morphologies that vary systematically from one substrate type to the next. Growth on the abraded substrate was shingled, didn't form a continuous growth layer, and was poorly adhered to the seed crystal. Growth on the acid etched substrate mostly formed a continuous growth layer in optical continuity with the seed crystal. Differences in overgrowth morphology are interpreted to be due to differences in island coalescence dynamics on the different substrates. Rough substrates have a high density of island nuclei per unit surface area, which inhibits island coalescence due to interfacial misfit between individual islands. In contrast, overgrowths on smooth substrates coalesced into a single crystalline overgrowth layer. There is a weak positive correlation between the initial fractal dimension of the substrate and average Sr concentration in the overgrowth.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.chemgeo.2023.121623
Laser-ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) is increasingly used in fission-track analysis to determine the uranium content of host mineral specimens, particularly apatite. Fission-track dating by LA-ICP-MS (LAFT) has several advantages over the conventional External Detector Method (EDM), particularly in terms of sample turn-around times and the fact that neutron irradiations and the handling of radioactive materials are no longer necessary, while providing a similar level of in-situ information about parent nuclide (238U) concentrations. In addition, it facilitates the simultaneous measurement of multiple isotopes for double or triple-dating approaches or compositional characterisation. While it is often implicitly assumed that the EDM and LAFT fission-track dating approaches produce equivalent results, this assertion has yet to be adequately tested. We present an extensive dataset of apatite fission track results from 17 samples representing a large range of fission-track ages (∼0–2 Ga), 238U concentrations (0.14–410 ppm) and thermal histories that were analysed grain-by-grain using both techniques in order to investigate whether they yield concordant results during routine fission-track analysis.Apart from a few outliers, our data show that 238U concentrations measured by the EDM and LAFT techniques yield indistinguishable results across at least three orders of magnitude when a similar calibration system against rapidly cooled standards (e.g., Durango) is used. Comparison of single grain pooled and central ages reveals that LAFT ages are within error of EDM ages for apatite fission track standards such as Fish Canyon Tuff or Durango, as well as for a range of other samples whose shorter mean confined track lengths (<13 μm) and broader track distributions indicate they experienced more complex cooling histories. The most important conclusion here is that both the conventional EDM and LAFT methods can be expected to yield identical results for the breadth of ages, 238U concentrations, and underlying thermal histories commonly found in real world apatites.Importantly, the aggregate empirical calibrations for EDM and LAFT mask an underlying assumption that the mean etchable range of fission fragments is a constant having the mean value observed for spontaneous tracks in age standards such as the Durango apatite. Given that this assumption is known to be false in the great majority of samples, it is our view that empirically derived EDM and LAFT fission-track ages are best considered as model ages and that there should be greater clarity about the assumptions involved in their calculation.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.chemgeo.2023.121618
Greigite forms as an intermediate phase along the pyrite reaction pathway. Despite being considered metastable, it is observed in numerous shallow natural systems, suggesting it could be a unique proxy for diagenetic and environmental conditions. We use thermodynamic reaction pathway modelling in PHREEQC software, to understand the role of iron and sulphur ratios, pH and Eh, and temperature on the formation and retention of greigite in aqueous solutions. With newly available experimental thermodynamic properties, this work identifies the chemical boundary conditions for greigite formation in aqueous solutions. Greigite precipitation is likely favourable in anoxic and alkaline aqueous solutions at or below 25 °C. Our numerical experiments show that greigite is closer to saturation in iron-rich solutions with minor sulphur input. Greigite precipitation in strongly alkaline solutions suggest polysulfides and ferric iron-bearing minerals may be favourable reactants for its formation. Greigite precipitates at iron and sulphur concentrations that are over two orders of magnitude greater than iron sulphide-hosted natural porewaters. This disparity between model and field observations suggest microenvironments within bulk solutions may be important for greigite formation and retention. These constraints suggest greigite is more likely to form alongside pyrite in shallow, non-steady state aqueous solutions.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.chemgeo.2023.121634
Characterizing the concentrations and equilibrium characteristics of organic acid/base pairs is essential for quantifying CO2-system components and their behaviors and interactions in organic-rich coastal environments. Relatively few studies have been devoted to characterization of titratable organics, and their contributions to total alkalinity are frequently implicitly or explicitly considered negligible. In this work, novel potentiometric titration procedures were developed to quantify the concentrations and dissociation constants of river-derived titratable organics and thereby their alkalinity (Org-Alk) contributions to the total alkalinity (TA) of coastal seawater. The overall approach was to compare the titration properties of two paired solutions of identical salinity (S ≈ 5): (a) a sample of “estuarine” water formulated as a mixture of organic-rich river water plus open-ocean seawater and (b) an organics-free “baseline” approximation of that estuarine water, formulated as a mixture of dilute aqueous sodium chloride plus open-ocean seawater. Acid was incrementally added to both solutions, and the resulting two titration curves were then compared to provide direct visualization and quantification of the contributions of organics to TA. In other words, at any given pH, the difference in acid added to the two solutions (with a small correction for silicate alkalinity) indicates acid uptake by titratable organics in the estuarine sample. This procedure was performed for four replicate samples at 15, 25, and 35 °C. Our titrations indicated the presence of three types of titratable organics. The dominant type had a concentration of approximately 200 μmol∙kg−1 and a well-defined dissociation constant (pK) that did not vary with temperature: pKOrg2(average) = 6.33 ± 0.01. The second type had a concentration of approximately 110 μmol∙kg−1 and a moderately well-defined and high pK: 8.56 ≤ pKOrg3 ≤ 9.32. The third type had a concentration of approximately 40 μmol∙kg−1 and a low, poorly defined pK: 4.1 ≤ pKOrg1 ≤ 6.1. Inference of this third type was required to eliminate systematic residuals that were otherwise present in our fitted titration data (residuals = direct observations – model predictions). These data allow for a summation of TA contributions from organic constituents that may contribute (especially in coastal waters) but are typically uncharacterized. Such data are required for rigorous CO2-system models that rely on inputs of the commonly used data pair of TA and dissolved inorganic carbon (DIC). Studies of CO2 system behavior in the coastal zone clearly require two types of alkalinity titrations – one that includes a summation of inorganic and organic components (i.e., conventional titrations), and a second CO2-free titration in which the concentrations and pK characteristics of organic acids are quantified.
IET Optoelectronics ( IF 1.691 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.chemgeo.2023.121615
Cryogenic cave carbonates (CCC) represent a specific type of speleothem precipitating from freezing water in caves. Over the past decade, considerable progress has been made concerning cryogenic calcite petrography, crystallography and geochemistry. Uncertainties remain, however, as the cave waters from which ancient cryogenic calcites form are not preserved. The present study provides an experimental approach to re-calculate the isotopic composition of the precipitating solution using CCC data. Calcium-rich bicarbonate water prepared by bubbling CO2 gas with a very low δ13C value (∼ −35 ‰) into the water was cooled under controlled laboratory conditions to account for the water chemistry changes during freezing. The experiments yielded cryogenic calcite and vaterite precipitating at temperatures of +1, +0, −0.5, −0.7, −1 and − 2 °C, with complete freezing occurring at −0.7, −1 and − 2 °C and partial freezing at −0.5 °C. The δ18Owater and δ13CDIC values, pH, electrical conductivity and alkalinity were recorded before and after the experiments. Our work documents an increase in pH, suggesting CO2 degassing eventually reaches supersaturation with calcite, leading to CaCO3 precipitation. Calcite precipitation rates are lower at the longer experiment (> 45 days). This is further confirmed by the decreasing calcite saturation index (SIcc) with time. Carbon isotope analyses of the water and carbonates revealed kinetic effects during rapid freezing. A large increase in Δ13CDIC values of the water (up to about 30 ‰) was found between the start and end of the experiments. Reasons may include CO2 degassing with increasing time leading to a markedly 13C-enriched solution. Based on our experimental data, the cryogenic crystal morphotypes are related to the precipitation sequence. Sharp-edged rhombohedra (calcite) precipitate first. Subsequently, spherulitic (vaterite) morphotypes precipitate from almost completely frozen water characterised by a high SIcc. This first experimental work dealing with cryogenic carbonate precipitates and their stable isotope composition sheds light on the origin of these peculiar speleothems and provides constraints to interpret morphologies and isotopic compositions of ancient CCCs.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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工程技术4区 | ENGINEERING, ELECTRICAL & ELECTRONIC 工程:电子与电气4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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6.20 | 36 | Science Citation Index Science Citation Index Expanded | Not |
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